3-アミノベンゾアミドオキシム

説明

3-amino Benzamidoxime is a synthetic intermediate useful for pharmaceutical synthesis.

科学的研究の応用

抗がん剤

3-アミノベンゾアミドオキシムなどのオキシムは、抗がん剤としての可能性を示しています . これらは、AMP活性化プロテインキナーゼ(AMPK)、ホスファチジルイノシトール3キナーゼ(PI3K)、サイクリン依存性キナーゼ(CDK)など、40種類以上の異なるキナーゼを阻害することが報告されています . これらのキナーゼは細胞増殖と生存において重要な役割を果たしており、がん治療の標的として魅力的です。

抗炎症剤

オキシムは、抗炎症作用も示しています . これらは、リポキシゲナーゼ5、ヒト好中球エラスターゼ、プロテイナーゼ3などの酵素を阻害することができます 、これは炎症反応に関与しています。これは、それらを炎症性疾患の治療のための潜在的な候補にします。

キナーゼ阻害剤

多くのオキシムはキナーゼ阻害剤です . これらは、セリン/スレオニンキナーゼのグリコーゲンシンターゼキナーゼ3α/β(GSK-3α/β)、オーロラA、B-Raf、Chk1、デス関連プロテインキナーゼ関連2(DRAK2)、ホスホリラーゼキナーゼ(PhK)、血清およびグルココルチコイド調節キナーゼ(SGK)、ヤヌスキナーゼ(JAK)、および複数の受容体および非受容体チロシンキナーゼを含む、さまざまなキナーゼを阻害することが示されています .

抗菌剤

一部のオキシムは、抗菌作用を示しています . さまざまなキナーゼや酵素を阻害する能力は、潜在的に細菌の増殖と生存を阻害する可能性があります。

抗関節炎剤

オキシムは、関節炎の治療において可能性を示しています . 抗炎症作用とさまざまなキナーゼを阻害する能力は、この病気の症状の管理に役立つ可能性があります。

抗卒中剤

オキシムは、脳卒中の治療における潜在的な用途についても研究されています . キナーゼ阻害特性は、脳卒中の際にニューロンを損傷から保護する可能性があります。

高分子科学

作用機序

Target of Action

The primary target of 3-amino-benzamide oxime is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . The structure of 3-aminobenzamide is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibition of PARP activity is significant, as it can lead to cell death .

Biochemical Pathways

The inhibition of PARP by 3-amino-benzamide oxime affects the DNA repair pathway . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . By inhibiting PARP, 3-amino-benzamide oxime prevents the depletion of NAD+, thereby disrupting the DNA repair process .

Result of Action

The inhibition of PARP by 3-amino-benzamide oxime can lead to cell death . This is because the inhibition of PARP prevents the use of NAD+ in the cell, which can deplete the amount of ATP found in the cell . This makes 3-amino-benzamide oxime a potential anticancer drug .

生物活性

3-amino-N'-hydroxybenzene-1-carboximidamide, also known as a derivative of benzene with potential biological activities, has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may confer various biological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article summarizes the current understanding of its biological activity, supported by case studies and research findings.

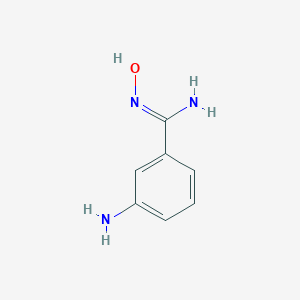

Chemical Structure and Properties

The chemical structure of 3-amino-N'-hydroxybenzene-1-carboximidamide can be represented as follows:

- Molecular Formula : C8H10N4O

- CAS Number : 100524-07-0

The presence of an amino group and a hydroxyl group in the benzene ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that 3-amino-N'-hydroxybenzene-1-carboximidamide exhibits significant antimicrobial properties. A study conducted by researchers highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that the compound effectively inhibits bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 3-amino-N'-hydroxybenzene-1-carboximidamide has been explored in several studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A notable study reported the following findings:

- Cell Line : HeLa

- IC50 Value : 15 µM after 48 hours of treatment

This suggests that further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 3-amino-N'-hydroxybenzene-1-carboximidamide has shown promise in reducing inflammation. In vivo studies using animal models have indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication assessed the antimicrobial activity of various derivatives of benzene-based compounds, including 3-amino-N'-hydroxybenzene-1-carboximidamide. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential application in treating infections caused by multidrug-resistant organisms .

- Anticancer Mechanism Investigation : Another study focused on the molecular mechanisms through which 3-amino-N'-hydroxybenzene-1-carboximidamide exerts its anticancer effects. The researchers utilized flow cytometry to analyze cell cycle progression and apoptosis markers, providing insights into how this compound modulates cellular pathways associated with cancer progression .

特性

IUPAC Name |

3-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGWBTKZYLRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588248 | |

| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100524-07-0 | |

| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobenzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。